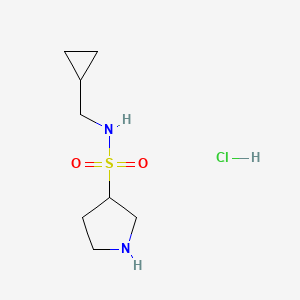
N-(4-isopropyl-3-methylphenyl)-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropyl-3-methylphenyl)-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H19F4N3S and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activity. For example, new compounds from the hydrazinecarbothioamide and 1,2,4-triazole class containing diarylsulfone and 2,4-difluorophenyl moieties have shown significant antioxidant properties, as determined by DPPH (2,2-diphenyl-1-picrylhydrazyl) method assessments (Bărbuceanu et al., 2014).
Anticancer Activity
Coordination compounds of copper and nickel with N,N'-[4,4'-(perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]-bis[2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide] and its derivatives have shown the ability to inhibit in vitro the growth and propagation of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).
Fluorescent Probes
Compounds with a hydrazinecarbothioamide moiety have been investigated as fluorescent sensors, such as N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide for the determination of Fe(III) in aqueous solutions, demonstrating good selectivity and a linear ratiometric response in the 17-37 µM range (Marenco et al., 2012).
Corrosion Inhibition
Research into thiosemicarbazides, including hydrazinecarbothioamide derivatives, has shown their effectiveness as corrosion inhibitors for metals in acidic environments. Their inhibition efficiencies were linked to their molecular structure and adsorption properties, providing insights into their potential application in protecting industrial materials (Ebenso et al., 2010).
DNA/Protein Binding and Cytotoxicity
The interaction of N-substituted hydrazinecarbothioamide-based compounds with DNA and proteins has been explored, showing potential for the design of new therapeutic agents. Studies on copper(II) and nickel(II) complexes with these ligands have demonstrated their ability to cleave DNA and bind to proteins, indicating their use in anticancer strategies (Muralisankar et al., 2016).
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-3-(2,3,5,6-tetrafluoro-4-methylanilino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3S/c1-8(2)12-6-5-11(7-9(12)3)23-18(26)25-24-17-15(21)13(19)10(4)14(20)16(17)22/h5-8,24H,1-4H3,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVJDQYWAAJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NNC2=C(C(=C(C(=C2F)F)C)F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-{N-methyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}-N-(2-methylpropyl)acetamide](/img/structure/B2754227.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2754231.png)


![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)
![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)


![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)



